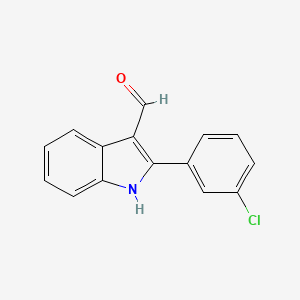

2-(3-chlorophenyl)-1H-indole-3-carbaldehyde

Descripción general

Descripción

2-(3-chlorophenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chlorophenyl group and an aldehyde functional group in the structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide and phosphorus oxychloride to form the formyl group on the indole ring. The reaction typically proceeds under mild conditions and yields the desired aldehyde product.

Another approach involves the Friedel-Crafts acylation of 3-chlorophenylindole with an appropriate acylating agent, followed by oxidation to introduce the aldehyde group. This method requires the use of a Lewis acid catalyst, such as aluminum chloride, and an oxidizing agent like pyridinium chlorochromate.

Industrial Production Methods

Industrial production of this compound often involves large-scale Vilsmeier-Haack reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the safety and scalability of the process. Additionally, continuous flow reactors may be employed to enhance the reaction efficiency and reduce production costs.

Análisis De Reacciones Químicas

Chemical Reactions Involving 2-(3-Chlorophenyl)-1H-Indole-3-Carbaldehyde

The compound exhibits a range of chemical reactivity due to its functional groups, enabling various transformations:

Deformylation Reactions

Deformylation is a notable reaction where the aldehyde group can be removed or transformed under specific conditions. For example, using anthranilamide as a reactant can facilitate this process, leading to the formation of quinazolinone derivatives .

Condensation Reactions

The aldehyde group allows for condensation reactions such as the Knoevenagel condensation, where it reacts with active methylene compounds (e.g., cyanoacetamide) in the presence of acid catalysts:

-

Example Reaction :

This reaction pathway is significant for synthesizing complex heterocyclic compounds .

Hydrazone Formation

The reaction of this compound with hydrazine derivatives leads to hydrazone formation, which can further undergo cyclization or rearrangement to yield various nitrogen-containing heterocycles:

-

General Reaction :

This transformation is crucial in medicinal chemistry for developing potential drug candidates .

Oxidation Reactions

Oxidative transformations can convert the aldehyde into carboxylic acids or other functional groups. For instance, treatment with potassium permanganate can oxidize the aldehyde to its corresponding acid:

This reaction is often used in synthetic pathways requiring carboxylic acid functionalities .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of indole derivatives, including 2-(3-chlorophenyl)-1H-indole-3-carbaldehyde. For instance, compounds derived from indole-3-carboxaldehyde exhibited significant activity against Staphylococcus aureus, a common pathogen known for its antibiotic resistance. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 1 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating a promising avenue for developing new antibacterial agents .

Antifungal Activity

In addition to antibacterial properties, certain indole derivatives have shown antifungal activity against Candida albicans. Compounds similar to this compound demonstrated moderate antifungal effects, with MIC values ranging from 7.80 to 62.50 µg/mL .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical routes. One notable method involves the use of Vilsmeier reagent in the presence of an aniline derivative. The general synthesis pathway includes:

- Preparation of Vilsmeier Reagent : Anhydrous dimethylformamide (DMF) is reacted with phosphorus oxychloride.

- Reaction with Aniline : The Vilsmeier reagent is added to a solution containing the appropriate aniline derivative at low temperatures, followed by heating to promote the reaction.

- Isolation and Purification : The resulting product is isolated through filtration and recrystallization processes .

Potential Pharmaceutical Applications

Given its biological activities, this compound may serve as a lead compound in the development of new pharmaceuticals targeting bacterial and fungal infections. Its structural features allow for modifications that could enhance efficacy and reduce toxicity.

Mecanismo De Acción

The mechanism of action of 2-(3-chlorophenyl)-1H-indole-3-carbaldehyde is primarily related to its ability to interact with various biological targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the indole ring structure allows for interactions with DNA and RNA, potentially affecting gene expression and cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-chlorophenyl)-1H-indole-3-carbaldehyde: Similar structure with a chlorine atom at the para position of the phenyl ring.

2-(3-bromophenyl)-1H-indole-3-carbaldehyde: Similar structure with a bromine atom instead of chlorine.

2-(3-methylphenyl)-1H-indole-3-carbaldehyde: Similar structure with a methyl group instead of chlorine.

Uniqueness

2-(3-chlorophenyl)-1H-indole-3-carbaldehyde is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The presence of the aldehyde group also provides versatility in chemical modifications, making it a valuable intermediate in various synthetic pathways.

Actividad Biológica

2-(3-Chlorophenyl)-1H-indole-3-carbaldehyde is an indole-based compound that has attracted attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and protective effects against various diseases.

Chemical Structure and Properties

The compound features a chlorophenyl group attached to the indole ring, along with an aldehyde functional group. This structure is significant as it contributes to the compound's reactivity and interaction with biological targets.

Biological Activities

1. Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit promising anticancer properties. A study demonstrated that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways. For instance, a related compound induced a concentration-dependent increase in caspase-3 production in HCT116 cells, suggesting its potential as an anticancer agent .

2. Antimicrobial Activity

Indole derivatives have shown significant antimicrobial activity against various pathogens. The compound's structural components allow it to disrupt bacterial cell membranes or inhibit essential enzymes. In one study, indole-based compounds demonstrated high activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) indicating strong antibacterial properties .

3. Intestinal Barrier Protection

Recent research has highlighted the protective effects of indole aldehydes on intestinal barriers during infections such as those caused by Toxoplasma gondii. The aldehyde group facilitates interactions that enhance gastrointestinal motility and antioxidant levels, thereby reducing oxidative stress and tissue damage during infections .

Case Study 1: Anticancer Mechanisms

A study investigated the effects of this compound on various cancer cell lines. The results indicated that treatment led to increased apoptosis markers, including elevated levels of caspase-3 and reduced cell viability in a dose-dependent manner. This suggests potential for development as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

In examining the antimicrobial properties, a series of indole derivatives were tested against resistant strains of bacteria. The findings revealed that this compound exhibited superior activity against MRSA strains, making it a candidate for further development in antibiotic therapies .

Research Findings Summary

Propiedades

IUPAC Name |

2-(3-chlorophenyl)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO/c16-11-5-3-4-10(8-11)15-13(9-18)12-6-1-2-7-14(12)17-15/h1-9,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBHSITUAMCMLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC(=CC=C3)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.